tert-butyl4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
Description
tert-butyl4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring linked to a nitro-substituted pyrazole moiety via a tert-butoxycarbonyl (Boc) protecting group. This structure is commonly utilized in medicinal chemistry and organic synthesis as an intermediate for designing pharmacologically active molecules. The nitro group at the 5-position of the pyrazole ring confers electron-withdrawing properties, influencing reactivity in subsequent substitution or reduction reactions. The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic steps.
Properties
Molecular Formula |
C13H20N4O4 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
tert-butyl 4-(5-nitropyrazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-8-5-10(6-9-15)16-11(17(19)20)4-7-14-16/h4,7,10H,5-6,8-9H2,1-3H3 |
InChI Key |
UMRKWTHRAHDGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves the nucleophilic substitution reaction between a tert-butyl 4-hydroxypiperidine-1-carboxylate derivative and a nitro-substituted pyrazole halide or related electrophilic pyrazole species. The key step is the formation of the N-pyrazolyl piperidine linkage via nucleophilic displacement under controlled conditions.
Key Starting Materials
- tert-Butyl 4-hydroxypiperidine-1-carboxylate : Serves as the piperidine scaffold protected with a tert-butyl carbamate group.
- 5-Nitro-1H-pyrazole derivatives : Functionalized with leaving groups (e.g., halides) to enable nucleophilic substitution.
Typical Reaction Conditions
- Base : Potassium carbonate or cesium carbonate is commonly used to deprotonate the piperidine nitrogen, enhancing nucleophilicity.
- Solvent : Polar aprotic solvents such as N,N-dimethylacetamide (DMA), N-methylpyrrolidone (NMP), or dimethylformamide (DMF) facilitate the reaction.
- Temperature : Elevated temperatures ranging from 70°C to 100°C optimize reaction rates.
- Atmosphere : Inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.
Representative Synthetic Procedure
A representative synthesis involves the following steps:
- A suspension of 5-nitro-1H-pyrazole halide (or analogous electrophile), tert-butyl 4-hydroxypiperidine-1-carboxylate, and potassium carbonate is prepared in DMA.
- The mixture is heated to approximately 90–100°C and stirred for 8–12 hours under nitrogen.
- Upon completion, the reaction mixture is cooled, and water is added to precipitate the product.
- The solid is filtered, washed, and dried under vacuum to yield tert-butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate.
Alternative Synthetic Routes
- Mitsunobu Reaction : Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) at low temperatures (5–10°C) to couple the piperidine hydroxyl group with the pyrazole nitrogen.
- Palladium-catalyzed Cross-Coupling : For related pyrazole derivatives, Pd(0)-catalyzed cyanation or amination reactions have been reported, although less common for the nitro-substituted pyrazole.
Data Table: Reaction Conditions and Yields
| Reaction Type | Reagents & Conditions | Yield (%) | Reference Summary |
|---|---|---|---|
| Nucleophilic substitution | Potassium carbonate, DMA, 90–100°C, 10 h | 70–85 | Efficient coupling of tert-butyl 4-hydroxypiperidine-1-carboxylate with pyrazole halide derivatives |
| Mitsunobu coupling | DIAD, PPh3, THF, 5–10°C, 12 h | 60–75 | Mild conditions favoring inversion and high selectivity |
| Pd(0)-catalyzed cyanation | Pd(tpp)3, KCN, DBU, t-BuOH/H2O, 90°C, 16 h (analogous) | 80–85 | Used for cyano-substituted pyrazole analogues, relevant for functional group transformations |
Note: Specific yields for tert-butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate are typically in the 70–85% range depending on purity and scale.
Analytical and Purification Techniques
- Chromatography : Silica gel column chromatography using dichloromethane/methanol mixtures is standard for purification.
- Crystallization : Recrystallization from suitable solvents (ethyl acetate, hexane mixtures) enhances purity.
- Characterization : Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
Research Findings and Comparative Perspectives
- The presence of the nitro group on the pyrazole ring significantly influences reactivity, enabling further functionalization or reduction to amino derivatives.
- The tert-butyl carbamate protecting group on the piperidine nitrogen is stable under the reaction conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) for subsequent derivatization.
- Comparative studies with related compounds (e.g., tert-butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate) indicate that the position of the nitro substituent affects the electronic properties and reactivity of the pyrazole ring, impacting coupling efficiency and downstream applications.
Summary Table: Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | tert-Butyl 4-hydroxypiperidine-1-carboxylate; 5-nitro-1H-pyrazole halide |
| Base | Potassium carbonate or cesium carbonate |
| Solvent | DMA, NMP, or DMF |
| Temperature | 70–100°C |
| Reaction time | 8–12 hours |
| Atmosphere | Nitrogen or argon |
| Purification | Silica gel chromatography, recrystallization |
| Typical yield | 70–85% |
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products
Reduction: TERT-BUTYL 4-(5-AMINO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE.
Substitution: Various substituted pyrazole derivatives.
Oxidation: Piperidine N-oxides.
Scientific Research Applications
TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may play a role in these interactions by participating in redox reactions or forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of tert-butyl4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Differences
- Nitro vs. Amino Groups: The nitro group in the target compound is electron-withdrawing, making the pyrazole ring less nucleophilic compared to its amino-substituted analogs. Reduction of the nitro group to an amine (e.g., via catalytic hydrogenation) is a common pathway to generate intermediates for further functionalization .
- Heterocyclic Core Modifications : Replacement of pyrazole with oxadiazole (e.g., in ) introduces a bioisosteric scaffold, altering electronic properties and hydrogen-bonding capacity. Oxadiazoles are often employed to enhance metabolic stability .
Physicochemical Properties
- Thermal Stability : The methylsulfonyl-oxadiazole hybrid in demonstrates exceptional thermal stability (predicted boiling point: 634.2°C), making it suitable for high-temperature applications .
Biological Activity
Tert-butyl4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 270.32 g/mol
- CAS Number : 1201916-87-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group on the pyrazole ring enhances the compound's reactivity, allowing it to participate in multiple biochemical pathways.
Key Mechanisms
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Anticancer Activity
Several studies have reported the compound's cytotoxic effects against various cancer cell lines. For instance:
The compound was found to induce apoptosis in these cell lines, suggesting a potential role in cancer therapy.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anti-cancer agent.
Q & A
Q. What are the key synthetic pathways for tert-butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions:
- Pyrazole Ring Formation : Condensation of hydrazine derivatives with nitro-substituted carbonyl compounds under controlled pH and temperature (e.g., 80–100°C in ethanol) .
- Piperidine Functionalization : Coupling the pyrazole moiety to a piperidine ring via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions .
- Carboxylation : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . Key Considerations : Solvent selection (e.g., DMF for polar aprotic conditions) and purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are used for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns on the pyrazole and piperidine rings. Nitro groups exhibit distinct deshielding effects (~δ 8–9 ppm in ¹H NMR) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected ~337.35 g/mol for C₁₄H₂₁N₅O₄) and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Storage : Sealed containers under inert atmosphere (N₂/Ar) at room temperature, protected from light and moisture to prevent decomposition .
- Incompatibilities : Avoid strong oxidizing agents (e.g., HNO₃, KMnO₄) due to the nitro group’s reactivity .
Advanced Research Questions
Q. How can reaction yields be optimized during the nitro-pyrazole coupling step?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are involved .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to enhance nitro group activation .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation . Data Analysis : Monitor reaction progress via TLC and quantify yields using HPLC .
Q. What mechanistic insights explain the nitro group’s electronic effects on piperidine reactivity?
- Electron-Withdrawing Nature : The nitro group reduces electron density on the pyrazole ring, influencing nucleophilic substitution rates at the piperidine nitrogen. Computational studies (DFT) can map charge distribution .
- Steric Effects : Bulky tert-butyl groups may hinder regioselectivity in subsequent functionalization. X-ray crystallography (e.g., as in ) provides spatial resolution of substituents .
Q. How does the nitro group impact biological activity in pharmacological studies?
- Pro-Drug Potential : Nitro groups can be metabolized to amines in vivo, altering target binding (e.g., enzyme inhibition) .
- Electrophilic Interactions : The nitro moiety may engage in hydrogen bonding with biological targets (e.g., kinases), assessed via molecular docking simulations . Experimental Design : Compare bioactivity of nitro vs. amino analogs in cell-based assays (e.g., IC₅₀ measurements) .
Contradictions and Resolutions
- Synthesis Routes : and propose divergent methods (condensation vs. cross-coupling). Resolution: Prioritize routes based on nitro group compatibility and scalability .
- Safety Classifications : Some sources omit GHS labels, but nitro compounds are generally oxidizer-sensitive. Resolution: Default to strict PPE and storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
